molecular formula C7H5ClN2O4 B1530795 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester CAS No. 1206249-53-7

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

Cat. No.: B1530795
CAS No.: 1206249-53-7
M. Wt: 216.58 g/mol
InChI Key: SLSQPCUSVSYWQA-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H5ClN2O4. It is a derivative of pyridine, featuring a nitro group at the 4-position and a chloro group at the 6-position on the pyridine ring, along with a carboxylic acid methyl ester functional group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester typically involves the nitration of 6-chloropyridine-2-carboxylic acid methyl ester. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to batch processes. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 6-chloro-4-aminopyridine-2-carboxylic acid methyl ester.

  • Substitution: The chloro group can be substituted with other functional groups, such as an alkyl or aryl group, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

  • Substitution: Alkyl halides in the presence of a base, such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: this compound nitrate.

  • Reduction: 6-Chloro-4-aminopyridine-2-carboxylic acid methyl ester.

  • Substitution: Various alkyl or aryl substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of nitro-containing compounds on cellular processes.

  • Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules. The compound may also undergo metabolic activation to form reactive intermediates that can modulate biological pathways.

Molecular Targets and Pathways Involved:

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

  • Anticancer: Induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Comparison with Similar Compounds

  • 4-Nitro-pyridine-2-carboxylic acid methyl ester

  • 6-Chloro-pyridine-2-carboxylic acid methyl ester

  • 4-Chloro-pyridine-2-carboxylic acid methyl ester

Properties

IUPAC Name

methyl 6-chloro-4-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSQPCUSVSYWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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